Aklaviketone

Descripción general

Descripción

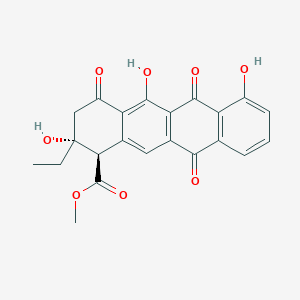

Aklaviketone is a carboxylic ester that is the methyl ester of (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylic acid . It is a bacterial metabolite produced by Streptomyces galilaeus and is involved in the biosynthesis of several anthracycline antibiotics, including aclacinomycins, daunorubicin, and doxorubicin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aklaviketone is synthesized through the enzymatic reduction of aklavinone by this compound reductase (EC 1.1.1.362) in the presence of NADP+ . The reaction conditions typically involve the use of Streptomyces species, which produce the necessary enzymes for the conversion .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently isolated using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Aklaviketone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form aklavinone in the presence of NADP+.

Reduction: The reduction of aklavinone to this compound is catalyzed by this compound reductase.

Common Reagents and Conditions:

Oxidation: NADP+ is commonly used as an oxidizing agent in the conversion of this compound to aklavinone.

Reduction: NADPH is used as a reducing agent in the enzymatic reduction of aklavinone to this compound.

Major Products Formed:

Oxidation: Aklavinone.

Reduction: this compound.

Aplicaciones Científicas De Investigación

Aklaviketone is a compound of significant interest in the field of medicinal chemistry and microbiology, primarily due to its role as a biosynthetic intermediate in the production of various antibiotics. This article explores the applications of this compound, focusing on its biosynthesis, therapeutic potential, and its implications in drug development.

Biosynthesis of this compound

This compound is produced through a complex biosynthetic pathway in Streptomyces galilaeus. The pathway begins with a 21-carbon intermediate and involves several enzymatic reactions that transform this precursor into this compound. Key enzymes involved in this process include:

- DnrC : An alkanoic acid-S-adenosyl-1-methionine methyl ester transferase that catalyzes the formation of this compound from alkalonic acid.

- DnrD : An alkanoic acid methyl ester cyclase that facilitates the cyclization of this compound to form more complex structures.

- DnrH : An this compound reductase that reduces the keto group to a hydroxy group, further modifying the compound for enhanced biological activity .

Key Reactions in this compound Biosynthesis

| Enzyme | Reaction Description |

|---|---|

| DnrC | Converts alkalonic acid to this compound |

| DnrD | Cyclizes this compound to form advanced antibiotic precursors |

| DnrH | Reduces keto group in this compound |

Antimicrobial Activity

This compound exhibits promising antimicrobial properties, particularly against various strains of bacteria. Its structural modifications during biosynthesis lead to derivatives that are effective against resistant bacterial strains. Research has shown that compounds derived from this compound can inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis mechanisms .

Potential in Cancer Treatment

Recent studies have indicated that this compound and its derivatives may have potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncological therapies. Specifically, its action on DNA repair mechanisms suggests a dual role in both preventing cancer cell proliferation and enhancing the efficacy of existing chemotherapeutics .

Case Study 1: this compound Derivatives Against Resistant Bacteria

A study conducted by researchers at Hiroshima University evaluated various derivatives of this compound for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain modifications to the this compound structure significantly enhanced its potency against MRSA, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: this compound in Cancer Therapy

In another investigation, scientists explored the effects of this compound on colorectal cancer cell lines. The study found that treatment with this compound led to significant reductions in cell viability and induced apoptosis through DNA damage pathways. This research underscores the therapeutic potential of this compound as an adjunct treatment in cancer therapy .

Mecanismo De Acción

Aklaviketone exerts its effects through its role as a precursor in the biosynthesis of anthracycline antibiotics . The compound is converted to aklavinone by this compound reductase, which then undergoes further modifications to form various anthracyclines . These anthracyclines intercalate into DNA, inhibiting the replication and transcription processes, ultimately leading to cell death .

Comparación Con Compuestos Similares

Aklavinone: A precursor in the biosynthesis of anthracyclines, similar to aklaviketone.

Daunorubicin: An anthracycline antibiotic derived from this compound.

Doxorubicin: Another anthracycline antibiotic synthesized from this compound.

Uniqueness of this compound: this compound is unique due to its specific role as a precursor in the biosynthesis of multiple anthracycline antibiotics. Its ability to be enzymatically converted to aklavinone and subsequently to various anthracyclines highlights its importance in pharmaceutical research and cancer treatment .

Actividad Biológica

Aklaviketone is a polyketide compound primarily derived from the biosynthesis pathways of various Streptomyces species, notably Streptomyces galilaeus. It serves as an important intermediate in the production of anthracycline antibiotics, such as daunorubicin and doxorubicin. This article explores the biological activity of this compound, including its biosynthetic pathways, enzymatic conversions, and potential therapeutic applications.

Biosynthesis of this compound

This compound is synthesized through a series of enzymatic reactions starting from aklanonic acid, which is a substituted anthraquinone. The biosynthetic pathway involves several key enzymes:

- AknG : Methyltransferase that converts aklanonic acid to its methyl ester.

- AknH : Cyclase that catalyzes the formation of this compound from its precursors.

- AknU : Reductase that converts this compound to aklavinone.

The following table summarizes the key steps in the biosynthesis of this compound:

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | AknG | Aklanonic Acid | Aklanonic Acid Methyl Ester |

| 2 | AknH | Aklanonic Acid Methyl Ester | This compound |

| 3 | AknU | This compound | Aklavinone |

Biological Activities

This compound exhibits various biological activities that contribute to its significance in medicinal chemistry:

- Antitumor Activity : As a precursor to anthracycline antibiotics, this compound plays a crucial role in targeting DNA. It binds to the minor groove of DNA, inhibiting topoisomerase II, which is essential for DNA replication and transcription. This mechanism leads to programmed cell death in cancer cells .

- Cytotoxicity : Studies have shown that this compound and its derivatives possess cytotoxic properties against several cancer cell lines. For instance, it has been reported to be effective against leukemia and solid tumors .

- Antiviral and Antimalarial Properties : Beyond its anticancer effects, this compound has also demonstrated antiviral and antimalarial activities in preliminary studies. These findings suggest a broader therapeutic potential for this compound .

Case Studies and Research Findings

-

Case Study on Anticancer Efficacy :

A study conducted on the efficacy of this compound derivatives revealed significant cytotoxic effects against human leukemia cells. The mechanism involved the disruption of DNA synthesis and induction of apoptosis through oxidative stress pathways . -

Biosynthetic Pathway Analysis :

Research into the biosynthetic pathways of Streptomyces species highlighted the complexity of this compound production. Mutant strains lacking specific enzymatic functions were unable to produce this compound, indicating the necessity of each enzyme in the pathway . -

Enzymatic Characterization :

Detailed enzymatic studies have characterized the cyclase AknH's role in the ring closure necessary for forming this compound from its methyl ester precursor. This characterization is essential for understanding how modifications to the structure can influence biological activity .

Propiedades

IUPAC Name |

methyl (1R,2R)-2-ethyl-2,5,7-trihydroxy-4,6,11-trioxo-1,3-dihydrotetracene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,17,23,27,29H,3,8H2,1-2H3/t17-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAXMIHGEZOCTQ-HTAPYJJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC(=O)C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151323 | |

| Record name | Aklaviketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116235-59-7 | |

| Record name | Methyl (1R,2R)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-4,6,11-trioxo-1-naphthacenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116235-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aklaviketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116235597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aklaviketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.